Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate is an organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is characterized by a fused imidazole and pyridine ring system. It serves as a crucial intermediate in the synthesis of various imidazo[1,2-a]pyridine derivatives, which exhibit a wide range of biological activities, making them valuable targets for pharmaceutical research [].
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and potential applications in pharmaceutical research. This compound serves as a core structure in various drugs, particularly those targeting conditions such as peptic ulcers, insomnia, and hepatic encephalopathy. Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is identified by its chemical registry number 129912-00-1 and is utilized in organic synthesis as a reagent and catalyst in pharmaceutical development .
This compound is synthesized from the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate under refluxing ethanol conditions. Its classification falls under the category of heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine derivatives, which are known for their pharmacological significance and varied biological activities .
The synthesis of ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate involves several key steps:
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate features a fused ring system comprising an imidazole and pyridine ring. The molecular formula is CHNO, with a molecular weight of approximately 220.24 g/mol. The structural representation includes an ethyl group at position 7 of the imidazo ring and a carboxylate ester functional group at position 2.
The compound's structure allows for various interactions with biological targets, contributing to its potential pharmacological effects. The presence of nitrogen atoms in the rings enhances its ability to form hydrogen bonds with receptor sites in biological systems .
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate can undergo several chemical reactions:
These reactions enable the synthesis of derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties .
The mechanism of action for ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is not fully elucidated but is believed to involve interactions with specific protein targets within cells. For instance, related compounds have been shown to interact with platelet-derived growth factor receptor alpha (PDGFRA), influencing pathways related to cell proliferation and differentiation.
The compound likely affects biochemical pathways critical for cancer cell survival and proliferation by binding to key residues such as Lys627 and Asp836 in PDGFRA. This interaction may induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer therapies .
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate is typically a solid at room temperature. It has a melting point that can vary based on purity but generally falls within a range characteristic of similar heterocyclic compounds.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to the presence of the ester functional group. Its solubility profile indicates moderate solubility in organic solvents like ethanol and dichloromethane while being less soluble in water.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | ~220.24 g/mol |
Melting Point | Variable (solid) |
Solubility | Moderate in organic solvents |
These properties are crucial for its applications in organic synthesis and pharmaceutical development .
Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate has diverse applications across various fields:
The construction of the imidazo[1,2-a]pyridine core in ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate employs innovative annulation methodologies that balance efficiency with structural precision. Two dominant strategies emerge from contemporary literature: cycloisomerization of N-propargylpyridiniums and multistep sequences involving activated pyridine intermediates. The cycloisomerization approach leverages NaOH-promoted cyclization under aqueous, metal-free conditions, achieving high yields (>85%) at ambient temperature with minimal byproduct formation [1]. This method circumvents transition-metal catalysts, reducing purification complexity and enhancing environmental compatibility.
Alternatively, a patent-specified multistep process offers precise regiocontrol for C7 ethyl substitution. Step 1 involves reacting (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate (1:5 molar ratio) using sodium ethoxide (5–7 equivalents) at 5–10°C for 6–8 hours. The resulting intermediate undergoes cyclization in Step 2 via reflux with ethanol and potassium carbonate (10–20% w/w), followed by acid-mediated workup (pH 4.5–5.0) to precipitate the bicyclic product [1]. This sequence addresses steric and electronic challenges in forming the fused heterocycle while accommodating the steric demand of the C7 ethyl group.
Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine Annulation Methods
Method | Conditions | Yield Range | Regioselectivity | Key Advantages |
---|---|---|---|---|
N-Propargylpyridinium Cyclization | NaOH/H₂O, rt | 85–92% | High (C7 position) | Metal-free, aqueous conditions |
Activated Pyridine Cyclization | NaOEt/EtOH, 5–10°C → reflux | 70–78% | Moderate | Scalable, crystalline intermediates |
Regioselective installation of the ethyl group at the C7 position presents distinct synthetic challenges due to competing electrophilic substitution pathways at C5, C6, and C8 positions. Directed metalation strategies prove effective, where lithiation at C7 is guided by neighboring nitrogen atoms or temporary directing groups. Experimental data reveals that electrophilic quenching of C7-lithiated intermediates with iodoethane achieves >15:1 regioselectivity over alternative positions . This selectivity arises from the kinetic preference for C7 metallation, which is less sterically encumbered than C5/C6 sites and electronically activated by the pyridinic nitrogen [9].
Comparative studies with methyl-substituted analogs (e.g., ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate, CAS 70705-33-8) demonstrate that steric bulk significantly impacts substitution efficiency. Ethyl introduction requires extended reaction times (8–12 hours) at −78°C to mitigate dialkylation, whereas methyl analogs complete in 3–5 hours . Computational modeling confirms that the ethyl group’s +I effect elevates the HOMO energy at C7 by 0.8 eV versus C6, enhancing its susceptibility to electrophilic attack [10].
Table 2: Regioselectivity Outcomes for C7 Functionalization
Electrophile | Temperature | Reaction Time (h) | C7 Selectivity Ratio | Major Byproducts |
---|---|---|---|---|
Iodoethane | −78°C | 12 | 15:1 | C5-ethyl, C6-ethyl |
Bromoethane | −40°C | 18 | 10:1 | C8-ethyl, dialkylated |
Esterification of the C2-carboxylic acid functionality employs both classical and catalytic methodologies. Carbodiimide-mediated coupling (EDCI/DMAP) in dichloromethane converts imidazo[1,2-a]pyridine-2-carboxylic acids to ethyl esters in 90–95% yield [6]. However, transesterification of methyl esters emerges as a superior approach for acid-sensitive derivatives, utilizing titanium(IV) isopropoxide (Ti(OⁱPr)₄) as a Lewis acid catalyst. This method achieves 88% conversion in toluene at 80°C within 4 hours without racemization or ring-opening byproducts [8].
Functional group tolerance studies reveal incompatibility with reducible nitro groups or free amines during ester formation. Protecting group strategies include:
Table 3: Esterification Catalysts and Performance Metrics
Catalyst System | Solvent | Temperature | Time | Yield | Functional Group Limitations |
---|---|---|---|---|---|
EDCI/DMAP | CH₂Cl₂ | rt | 12 h | 92% | Free amines, thiols |
Ti(OⁱPr)₄ (transesterification) | Toluene | 80°C | 4 h | 88% | Strong acids, azides |
Cs₂CO₃ (microwave) | DMF | 150°C | 20 min | 85% | Halogen substituents |
Recent advances prioritize sustainability in synthesizing ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate through solvent replacement and atom economy enhancements. Cycloisomerization in aqueous micellar media (e.g., TPGS-750-M surfactant) reduces organic solvent usage by >90% while maintaining 85% yield [1]. Life-cycle analysis confirms this switch from THF to water lowers the E-factor (kg waste/kg product) from 8.7 to 2.1, primarily by eliminating solvent recovery steps.
Atom economy calculations reveal limitations in traditional stoichiometric routes:
Table 4: Environmental Impact Comparison of Synthetic Routes
Parameter | Traditional Process (DMF) | Green Process (H₂O/EtOH) | Improvement Factor |
---|---|---|---|
PMI (Process Mass Intensity) | 32.7 | 8.4 | 3.9× |
Energy Consumption | 185 kWh/kg | 67 kWh/kg | 2.8× |
Carbon Footprint | 41 kg CO₂e/kg | 12 kg CO₂e/kg | 3.4× |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1